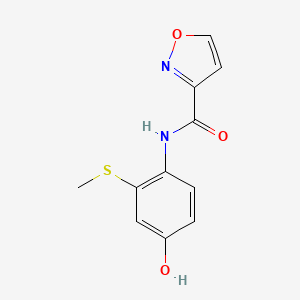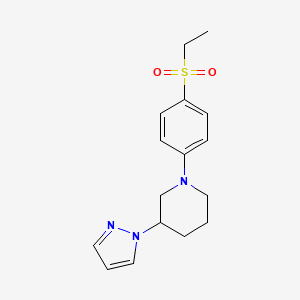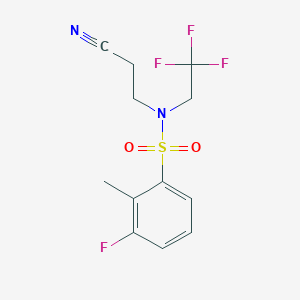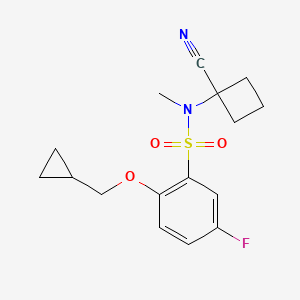
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide, also known as HET0016, is a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. HET0016 has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide selectively inhibits the enzyme CYP4A, which is responsible for the synthesis of 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting 20-HETE synthesis, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces vasoconstriction and angiogenesis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide inhibits 20-HETE synthesis in various cell types, including vascular smooth muscle cells, endothelial cells, and cancer cells. In vivo studies have demonstrated that N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide reduces blood pressure, inhibits tumor growth and angiogenesis, and reduces brain damage and improves neurological function in ischemic stroke models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for CYP4A and inhibition of 20-HETE synthesis. This allows for specific targeting of the pathway and reduces potential off-target effects. However, one limitation of using N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide. One area of interest is in the development of more soluble analogs of N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide for improved in vivo administration. Another area of interest is in the development of combination therapies with N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide and other drugs for synergistic effects in various diseases. Additionally, further studies on the role of 20-HETE in various diseases may lead to new therapeutic applications for N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
Méthodes De Synthèse
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide can be synthesized by the reaction of 4-chloro-2-methylphenol with 2-aminothiophenol to form 4-(2-methylsulfanylphenyl)thiazole. The thiazole is then reacted with ethyl oxalyl chloride to form the oxazole ring, followed by hydrolysis to yield N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide.
Applications De Recherche Scientifique
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke. In hypertension, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to lower blood pressure by inhibiting 20-HETE synthesis, which reduces vasoconstriction. In cancer, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to inhibit tumor growth and angiogenesis by blocking 20-HETE synthesis. In ischemic stroke, N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide has been shown to reduce brain damage and improve neurological function by inhibiting 20-HETE synthesis.
Propriétés
IUPAC Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-17-10-6-7(14)2-3-8(10)12-11(15)9-4-5-16-13-9/h2-6,14H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOIFSCWQXPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)O)NC(=O)C2=NOC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxy-2-methylsulfanylphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,5-dimethylphenyl)ethyl]-N,6-dimethyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7633874.png)
![N-[(3-methoxyphenyl)-pyridin-3-ylmethyl]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B7633884.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-thiophen-3-ylpropyl)urea](/img/structure/B7633892.png)
![1-[2-(3-Bromophenyl)sulfonylethyl]-3,5-dimethylpyrazole](/img/structure/B7633893.png)

![Methyl 3-cyclohexyl-3-[(2,4-dimethyl-1,3-oxazole-5-carbonyl)amino]propanoate](/img/structure/B7633912.png)
![N-[4-(4-fluorophenyl)oxan-4-yl]-2-propan-2-yl-1H-imidazole-5-carboxamide](/img/structure/B7633919.png)
![N-[(1-hydroxycycloheptyl)methyl]-1-(2-piperidin-1-ylethyl)pyrazole-4-carboxamide](/img/structure/B7633922.png)

![2-ethylsulfonyl-N-[2-(3-methylmorpholin-4-yl)propyl]aniline](/img/structure/B7633935.png)
![3-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-1,1-dimethylurea](/img/structure/B7633950.png)
![2-ethylsulfonyl-N-[1-(4-methylpiperazin-1-yl)propan-2-yl]aniline](/img/structure/B7633951.png)

![N-[1-(2,4-difluorophenyl)cyclobutyl]-1,2-oxazole-3-carboxamide](/img/structure/B7633968.png)